Cas no 49753-74-4 (5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde)
5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde
- IMidazo[1,2-a]pyridine-2-carboxaldehyde, 5-aMino-
- CS-0452960
- imidazo[1,2-a]pyridine-2-carboxaldehyde,5-amino-
- 49753-74-4
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- Inchi: 1S/C8H7N3O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H,9H2
- InChI Key: KNEFGGDABLWQSW-UHFFFAOYSA-N
- SMILES: O=CC1=CN2C(=CC=CC2=N1)N
Computed Properties
- Exact Mass: 161.058911855g/mol
- Monoisotopic Mass: 161.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 60.4Ų
5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029185736-1g |
5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde |
49753-74-4 | 95% | 1g |
$735.42 | 2023-09-01 | |
| Chemenu | CM150900-1g |
5-aminoimidazo[1,2-a]pyridine-2-carbaldehyde |
49753-74-4 | 95% | 1g |
$830 | 2021-08-05 | |
| Chemenu | CM150900-1g |
5-aminoimidazo[1,2-a]pyridine-2-carbaldehyde |
49753-74-4 | 95% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523627-1g |
5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde |
49753-74-4 | 98% | 1g |
¥6797.00 | 2024-05-11 |
5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde Suppliers
5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde
Comprehensive Overview of 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 49753-74-4)
5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 49753-74-4) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the imidazopyridine family, a class of molecules known for their diverse biological activities. The presence of both an amino group and an aldehyde functional group in its structure makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel drug candidates and agrochemicals.
In recent years, the demand for imidazopyridine derivatives has surged, driven by their role in targeting G-protein-coupled receptors (GPCRs) and kinase enzymes, which are critical in treating diseases like cancer, inflammation, and neurological disorders. Researchers are particularly interested in 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde due to its potential as a scaffold for drug discovery. Its ability to form stable complexes with biological targets has made it a focal point in medicinal chemistry and structure-activity relationship (SAR) studies.
The synthesis of 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde typically involves multi-step organic reactions, including cyclization and oxidation processes. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to improve yield and purity. Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize this compound, ensuring its suitability for further applications.
One of the most discussed topics in the scientific community is the role of imidazopyridine-based compounds in antiviral research. With the global focus on emerging infectious diseases, 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde has been explored as a potential building block for broad-spectrum antiviral agents. Its structural flexibility allows for modifications that can enhance binding affinity to viral proteins, making it a promising candidate for future therapeutics.
Another area of interest is the application of 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde in material science. Its conjugated system and electron-rich nature make it suitable for developing organic semiconductors and fluorescent probes. These applications are particularly relevant in the context of renewable energy and bioimaging technologies, where researchers are constantly seeking innovative materials with tunable properties.
From a commercial perspective, the compound is available through specialized chemical suppliers, often with custom synthesis options to meet specific research needs. Quality control is paramount, and suppliers typically provide detailed certificates of analysis (CoA) to ensure compliance with industry standards. As the demand for high-purity heterocyclic compounds grows, 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde is expected to remain a key player in both academic and industrial settings.
In conclusion, 5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 49753-74-4) represents a fascinating intersection of chemistry, biology, and material science. Its multifaceted applications, from drug development to advanced materials, underscore its importance in modern research. As scientific advancements continue to unfold, this compound is likely to play an even more significant role in addressing some of the most pressing challenges in health and technology.
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